Cas no 624-52-2 (1,2-Propanediol,3-butoxy-)

1,2-Propanediol,3-butoxy- structure
1,2-Propanediol,3-butoxy- structure
Product Name:1,2-Propanediol,3-butoxy-
CAS No:624-52-2
MF:C7H16O3
MW:148.200142860413
CID:514086
PubChem ID:263027
Update Time:2025-04-19

1,2-Propanediol,3-butoxy- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Propanediol,3-butoxy-
    • 3-butoxypropane-1,2-diol
    • 1-monobutyl glyceryl ether
    • 1-O-butyl-glycerol ether
    • 3-(butyloxy)propane-1,2-diol
    • 3-(n-butoxy)propane-1,2-diol
    • 3-butoxy-1,2-propanediol
    • 3-butyloxy-1,2-propanediol
    • 3-n-butoxy-1,2-propanediol
    • en_synonyms
    • Inchi: 1S/C7H16O3/c1-2-3-4-10-6-7(9)5-8/h7-9H,2-6H2,1H3
    • InChI Key: JCYHHICXJAGYEL-UHFFFAOYSA-N
    • SMILES: O(CC(CO)O)CCCC

Computed Properties

  • Exact Mass: 148.10998
  • Monoisotopic Mass: 148.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 6
  • Complexity: 65.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • Density: 1.016
  • Boiling Point: 270.3°C at 760 mmHg
  • Flash Point: 117.2°C
  • Refractive Index: 1.45
  • PSA: 49.69
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